molecular formula C10H14O3PS- B12541326 2-(Ethylsulfanyl)ethyl phenylphosphonate CAS No. 820260-94-4

2-(Ethylsulfanyl)ethyl phenylphosphonate

Cat. No.: B12541326
CAS No.: 820260-94-4
M. Wt: 245.26 g/mol
InChI Key: NWGMUYVWRHGSGZ-UHFFFAOYSA-M
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Description

2-(Ethylsulfanyl)ethyl phenylphosphonate is an organophosphorus compound that features a phenyl group attached to a phosphonate moiety, with an ethylsulfanyl substituent on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl phenylphosphonate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with 2-(ethylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl phenylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylsulfanyl)ethyl phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl phenylphosphonate involves its interaction with specific molecular targets. For example, the phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The ethylsulfanyl group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)ethyl phenylphosphonate
  • 2-(Ethylsulfanyl)ethyl methylphosphonate
  • 2-(Ethylsulfanyl)ethyl diphenylphosphonate

Uniqueness

2-(Ethylsulfanyl)ethyl phenylphosphonate is unique due to the presence of both the ethylsulfanyl and phenylphosphonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethylsulfanyl group provides additional reactivity and potential for modification, while the phenylphosphonate moiety offers stability and functionality .

Properties

CAS No.

820260-94-4

Molecular Formula

C10H14O3PS-

Molecular Weight

245.26 g/mol

IUPAC Name

2-ethylsulfanylethoxy(phenyl)phosphinate

InChI

InChI=1S/C10H15O3PS/c1-2-15-9-8-13-14(11,12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,11,12)/p-1

InChI Key

NWGMUYVWRHGSGZ-UHFFFAOYSA-M

Canonical SMILES

CCSCCOP(=O)(C1=CC=CC=C1)[O-]

Origin of Product

United States

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